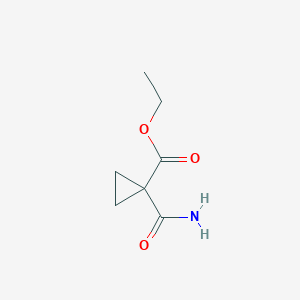

1-Ethoxycarbonylcyclopropane-1-carbamide

Description

1-Ethoxycarbonylcyclopropane-1-carbamide is a cyclopropane derivative featuring two distinct functional groups: an ethoxycarbonyl (ester) and a carbamide (amide) moiety attached to the same carbon atom of the strained cyclopropane ring.

Properties

IUPAC Name |

ethyl 1-carbamoylcyclopropane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c1-2-11-6(10)7(3-4-7)5(8)9/h2-4H2,1H3,(H2,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHOYQSZNVLSDNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CC1)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70332507 | |

| Record name | 1-Ethoxycarbonylcyclopropane-1-carbamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6914-75-6 | |

| Record name | 1-Ethoxycarbonylcyclopropane-1-carbamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

1-Ethoxycarbonylcyclopropane-1-carbamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms, therapeutic potential, and related research findings.

Chemical Structure and Properties

This compound features a cyclopropane ring with an ethoxycarbonyl and carbamide functional group. Its unique structure allows for various interactions at the molecular level, contributing to its biological activity.

Mechanisms of Biological Activity

The biological activity of this compound has been primarily investigated through its effects on various cellular targets. Key mechanisms include:

- Inhibition of Enzymatic Activity : The compound may interact with specific enzymes, forming covalent bonds that inhibit their function.

- Modulation of Cellular Pathways : It has been suggested that this compound can alter signaling pathways involved in cell proliferation and apoptosis.

Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits notable antimicrobial and anticancer properties:

- Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of various bacterial strains, suggesting its potential use as an antimicrobial agent .

- Anticancer Potential : Preliminary investigations into its anticancer effects reveal that it may induce apoptosis in cancer cells, although further studies are required to elucidate the underlying mechanisms.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

Table 1: Summary of Research Findings

Detailed Findings

- Antimalarial Activity : A study highlighted the effectiveness of cyclopropyl carboxamides, including this compound, against the asexual stages of Plasmodium falciparum. The compound demonstrated an EC50 value indicating potent activity with no cytotoxic effects on human cells .

- Mechanistic Insights : Research into the mechanism revealed that resistant parasites had mutations in the cytochrome b gene, confirming it as a target for this class of compounds. This finding underscores the potential for developing new antimalarial agents based on this structure .

- Cytotoxicity Studies : In vitro studies indicated that while the compound showed promising antimicrobial activity, it did not exhibit significant toxicity toward human cell lines, making it a candidate for further pharmacological exploration .

Future Directions

The ongoing exploration of this compound's biological activity suggests several avenues for future research:

- Optimization for Anticancer Therapy : Further studies should focus on optimizing the compound's structure to enhance its anticancer efficacy while minimizing toxicity.

- Broader Antimicrobial Applications : Investigating its spectrum of activity against other pathogens could reveal additional therapeutic applications.

- Mechanistic Studies : Detailed mechanistic studies are necessary to fully understand how this compound interacts with biological targets at the molecular level.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of 1-ethoxycarbonylcyclopropane-1-carbamide with related compounds:

Reactivity and Stability

- Ring Strain: The cyclopropane ring’s inherent strain increases reactivity.

- Functional Group Interactions: The amide group in this compound participates in hydrogen bonding, enhancing solubility in polar solvents compared to purely ester-substituted analogs (e.g., ethyl 1-cyanocyclopropanecarboxylate) . Carboxylic acid derivatives (e.g., 1-(methylcarbamoyl)cyclopropane-1-carboxylic acid) exhibit higher acidity (pKa ~4–5) than esters or amides, enabling pH-dependent reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.